

physicochemical properties of 3-Bromo-5-isopropoxypyhenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Bromo-5-isopropoxypyhenylboronic acid
Cat. No.:	B151463

[Get Quote](#)

An In-depth Technical Guide on **3-Bromo-5-isopropoxypyhenylboronic acid**

Introduction

3-Bromo-5-isopropoxypyhenylboronic acid is a synthetic organic compound belonging to the arylboronic acid class. These compounds are indispensable reagents in modern organic synthesis, primarily for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This reaction facilitates the creation of carbon-carbon bonds, a cornerstone of complex organic molecule construction, including active pharmaceutical ingredients (APIs).^[1] The specific arrangement of the bromo, isopropoxy, and boronic acid functional groups on the phenyl ring makes this molecule a versatile building block for synthesizing a diverse range of substituted biaryl compounds.^{[1][2]} The isopropoxy group, in particular, can enhance the molecule's solubility and reactivity in various organic solvents.^[2] This guide details the physicochemical properties, experimental protocols, and primary applications of **3-Bromo-5-isopropoxypyhenylboronic acid**.

Physicochemical Properties

The key physicochemical properties of **3-Bromo-5-isopropoxypyhenylboronic acid** are summarized below. The data is a compilation of information from commercial suppliers and computational models, as experimentally determined values for certain properties like pKa are not extensively published.

Property	Value	Source
CAS Number	871125-81-4	[3]
Molecular Formula	C ₉ H ₁₂ BBrO ₃	[2][3]
Molecular Weight	258.91 g/mol	[2]
Boiling Point	377.9°C at 760 mmHg	[2]
Density	1.47 g/cm ³	[2]
Purity (Typical)	≥97%	[3][4]
Storage	2-8°C, under inert gas	[2]
LogP (Computed)	0.9161	[3]
Topological Polar Surface Area (TPSA)	49.69	[3]
Hydrogen Bond Acceptors	3	[3]
Hydrogen Bond Donors	2	[3]
Rotatable Bonds	3	[3]

Experimental Protocols

Representative Synthesis via Grignard Reaction

Arylboronic acids are commonly synthesized through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.^[4] The following is a representative protocol adapted for **3-Bromo-5-isopropoxyphenylboronic acid**.

Materials:

- 1-Bromo-3-isopropoxy-5-iodobenzene (or equivalent di-halide)
- Magnesium turnings
- Anhydrous Tetrahydrofuran (THF)

- Triisopropyl borate
- 1 M Hydrochloric Acid (HCl)
- Iodine (crystal for initiation)
- Anhydrous sodium sulfate

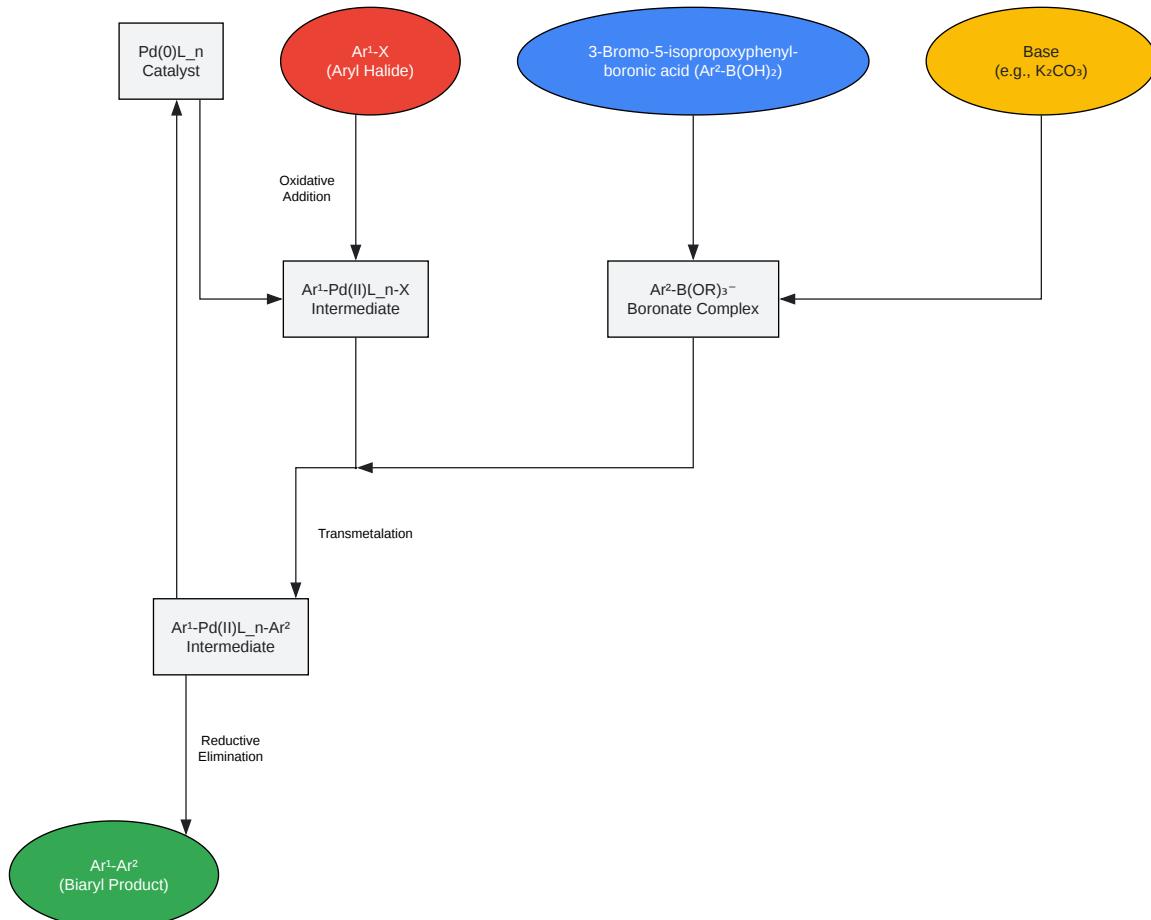
Procedure:

- Grignard Reagent Formation: A flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet is charged with magnesium turnings. A crystal of iodine is added, and the apparatus is flushed with dry nitrogen. A solution of 1-bromo-3-isopropoxy-5-iodobenzene in anhydrous THF is added dropwise to initiate the reaction, which forms the Grignard reagent at the more reactive iodo-position. The mixture is stirred and refluxed until the magnesium is consumed.
- Borylation: The Grignard solution is cooled to -78°C in a dry ice/acetone bath. Triisopropyl borate, dissolved in anhydrous THF, is added slowly while maintaining the low temperature to prevent multiple additions to the borate.
- Hydrolysis: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The mixture is then cooled in an ice bath, and 1 M HCl is added slowly to hydrolyze the boronate ester and dissolve the magnesium salts.
- Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield **3-Bromo-5-isopropoxyphenylboronic acid**.

Purity Assessment

The purity of synthesized **3-Bromo-5-isopropoxyphenylboronic acid** is crucial for its successful application in cross-coupling reactions.[\[4\]](#)

Potential Impurities:


- Boroxines: These trimeric anhydrides are the most common impurity, formed by the dehydration of the boronic acid. Their presence can disrupt reaction stoichiometry.[4]
- Starting Materials: Unreacted aryl halides or organometallic reagents.
- Byproducts: Homocoupling products from the Grignard reaction.

Analytical Techniques:

- High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity. A typical result for a commercial sample is $\geq 97\%$ purity by area percentage.[4]
- Nuclear Magnetic Resonance (^1H NMR): Used to confirm the structure of the compound and identify organic impurities. The spectrum should conform to the expected chemical shifts and integration values for the aromatic and aliphatic protons.
- Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Application Workflow: Suzuki-Miyaura Coupling

3-Bromo-5-isopropoxyphenylboronic acid is a key building block used in the Suzuki-Miyaura cross-coupling reaction to form a C-C bond between an aryl halide and the boronic acid. The general catalytic cycle is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. (3-Bromo-5-isopropoxyphenyl)boronic acid myskinrecipes.com
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physicochemical properties of 3-Bromo-5-isopropoxyphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151463#physicochemical-properties-of-3-bromo-5-isopropoxyphenylboronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com